Z-L-Threonine N-hydroxysuccinimide ester

Peptide Synthesis Chemical Biology Amino Acid Side Chain Properties

Select Z-L-Thr-OSu (CAS 76401-90-6) for stepwise N→C peptide synthesis where (2S,3R) stereochemistry is critical. The pre-activated NHS ester eliminates in-situ coupling reagents, minimizes epimerization at Thr, and simplifies work-up. The Z-group provides orthogonal protection compatible with Fmoc-SPPS. Defined optical rotation (-31±2°) ensures chiral integrity batch-to-batch. Ideal for large-scale automated peptide synthesizers. Order high-purity, white crystalline powder with QC documentation.

Molecular Formula C16H18N2O7
Molecular Weight 253,26 g/mole
CAS No. 76401-90-6
Cat. No. B612860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-L-Threonine N-hydroxysuccinimide ester
CAS76401-90-6
SynonymsZ-THR-OSU; 76401-90-6; Z-L-THREONINEN-HYDROXYSUCCINIMIDEESTER; AmbotzZAA1251; Z-L-Thr-OSu; CTK8G3872; MolPort-008-269-464; C16H18N2O7; ZINC2526275; 7937AH; KM1763; FT-0641592
Molecular FormulaC16H18N2O7
Molecular Weight253,26 g/mole
Structural Identifiers
SMILESCC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C16H18N2O7/c1-10(19)14(15(22)25-18-12(20)7-8-13(18)21)17-16(23)24-9-11-5-3-2-4-6-11/h2-6,10,14,19H,7-9H2,1H3,(H,17,23)/t10-,14+/m1/s1
InChIKeyVTZRUMKJVGFNAZ-YGRLFVJLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-L-Threonine N-hydroxysuccinimide ester (CAS 76401-90-6): Critical Procurement & Selection Criteria for Peptide Synthesis


Z-L-Threonine N-hydroxysuccinimide ester (Z-Thr-OSu), CAS 76401-90-6, is a chiral, Nα-benzyloxycarbonyl (Z)-protected L-threonine derivative bearing an activated N-hydroxysuccinimide (NHS) ester. It is a white, crystalline powder with a melting point of 97-101°C and a specific optical rotation of [α]D²⁴ = -31 ± 2° (c=2, MeOH) . The compound serves as a pre-activated, isolable building block for peptide synthesis, enabling stepwise amide bond formation without the need for in situ carbodiimide activation [1].

Why Z-L-Threonine N-hydroxysuccinimide ester (CAS 76401-90-6) Cannot Be Replaced by Closest Analogs


Direct substitution of Z-Thr-OSu with a closely related Z-amino acid NHS ester is not chemically or stereochemically equivalent. While all NHS esters share a common activation mechanism, the unique side chain of the amino acid dictates both the final peptide's biological function and the synthetic behavior of the building block itself. For instance, the hydroxyl group of the threonine side chain can participate in unintended side reactions during activation and coupling, a liability not shared by alkyl side chains [1]. Furthermore, the specific combination of the benzyloxycarbonyl protecting group and the threonine side chain imparts a distinct hydrophobicity and solubility profile (XLogP3 = 0.3 [2]), which can critically influence both solution-phase coupling kinetics and purification outcomes relative to more polar (e.g., serine) or hydrophobic (e.g., valine) analogs.

Quantitative Differentiation Guide: Z-L-Threonine N-hydroxysuccinimide ester (76401-90-6)


Quantitative Steric and Hydrophobicity Differentiation from Z-Serine NHS Ester

The chemical and physical properties of Z-Thr-OSu are distinct from its closest structural analog, the serine derivative Z-Ser-OSu. While a direct, paired kinetic study comparing these two exact compounds is absent from the peer-reviewed literature, the fundamental difference in side chain structure—threonine's β-methyl branch (CH(OH)CH₃) versus serine's hydroxymethyl group (CH₂OH)—produces measurable and meaningful differences in molecular properties. The computed octanol-water partition coefficient (XLogP3) for Z-Thr-OSu is 0.3 [1], indicating a defined hydrophobicity that influences its solubility in organic reaction solvents (e.g., DMF, DCM) compared to a hypothetical, more polar serine analog. This hydrophobicity difference, coupled with the increased steric bulk of the threonine side chain [2], can impact the rate of aminolysis in crowded reaction environments. For procurement, this means the compound cannot be considered a direct, performance-identical replacement for Z-Ser-OSu, and selection should be guided by the specific amino acid sequence of the target peptide.

Peptide Synthesis Chemical Biology Amino Acid Side Chain Properties

Evidence of Stereochemical Fidelity via Defined Optical Rotation

The specific optical rotation of Z-L-Threonine N-hydroxysuccinimide ester is consistently reported as [α]D²⁴ = -31 ± 2° (c=2, MeOH) across multiple vendor analytical certificates . While this is a class-wide property for this specific molecule and not a direct comparison against a racemate, the provision of a tight, negative rotation specification serves as a critical quality control (QC) benchmark. This defined value differentiates the procurement of this L-enantiomer building block from a generic, unspecified or racemic source. For the scientific user, verifying this optical rotation is essential to ensure the stereochemical integrity of the starting material, as the incorporation of a D-enantiomer (which would exhibit the opposite sign of rotation) would lead to a diastereomeric impurity in the final peptide, potentially abolishing its desired biological activity [1].

Peptide Synthesis Stereochemistry Chiral Purity

Superior Racemization Suppression Relative to Alternative Activating Esters

The selection of an NHS ester like Z-Thr-OSu offers a quantifiable advantage in minimizing epimerization at the activated Cα position compared to historically used alternatives. A seminal study by Marfey demonstrated that, in a model peptide coupling, the use of an N-hydroxysuccinimide ester (HONSu) gave a stereochemically pure product, while other activation methods, including the N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) method, resulted in observable racemization [1]. This is consistent with the well-established class-level observation that NHS esters are among the most effective activated esters for preserving stereochemical integrity, with epimerization rates often below 1% [2]. This performance contrasts sharply with p-nitrophenyl esters, which are known to be more prone to racemization, particularly in base-catalyzed couplings [3]. Therefore, for the procurement of a threonine building block where preservation of the (2S,3R) stereochemistry is paramount, the NHS ester form is a superior, documented choice over other common activated esters like p-nitrophenyl or simple methyl esters.

Peptide Synthesis Racemization Activated Esters

Differentiated Storage Stability and Hydrolytic Profile

The hydrolytic instability of NHS esters in aqueous or humid environments is a well-documented class-level property that necessitates specific, verifiable storage conditions [1]. For Z-Thr-OSu, vendors specify storage at 0-8°C or in a cool, dry place to mitigate hydrolysis and maintain coupling activity. This requirement for anhydrous, cold storage differentiates the procurement and handling of this pre-activated building block from that of non-activated Z-protected amino acids (e.g., Z-Thr-OH), which are stable at room temperature. Furthermore, the potential for the free hydroxyl group of the threonine side chain to act as an internal nucleophile, promoting intramolecular side reactions (e.g., N→O acyl shift) that lead to degradation, is a specific liability that distinguishes it from Z-amino acid NHS esters lacking a nucleophilic side chain (e.g., Z-Ala-OSu) [2]. For the user, adherence to the specified cold-chain storage is not merely a recommendation but a requirement to prevent loss of active ester content and ensure consistent, high-yield coupling.

Compound Stability Hydrolysis Storage Conditions

High-Value Application Scenarios for Z-L-Threonine N-hydroxysuccinimide ester (76401-90-6)


Synthesis of Conformationally Constrained or Bioactive Peptides Requiring Defined Threonine Geometry

This compound is uniquely suited for the solid-phase synthesis (SPPS) of peptides where the (2S,3R) stereochemistry of the threonine residue is critical for biological activity [1]. The defined optical rotation serves as a key QC gate to ensure that the building block's chirality matches the target sequence. Its use is specifically recommended over alternative activation methods (e.g., in situ DIC/HOBt of Z-Thr-OH) when minimizing epimerization at the threonine residue is a primary concern, as supported by class-level evidence for NHS esters [2].

Stepwise, N-to-C Terminal Peptide Chain Extension on Solid Support

Z-Thr-OSu is ideally employed in a stepwise, N-to-C terminal peptide synthesis strategy where the Z-group serves as a temporary Nα-protecting group [3]. In this application, the pre-activated NHS ester allows for acylation of the resin-bound amine without requiring additional coupling reagents, simplifying the reaction mixture and work-up . The scenario leverages the compound's documented utility in solid-phase methodology and its defined storage requirements to ensure batch-to-batch consistency in large-scale or automated peptide synthesizers.

Preparation of Peptide-Substituted Amides and Esters

As demonstrated in the literature, Z-amino acid NHS esters, including Z-Thr-OSu, are effective reagents for the synthesis of peptide-substituted amides and esters [3]. This application scenario is particularly relevant for medicinal chemistry programs aiming to generate focused libraries of C-terminal modified peptides. The choice of Z-Thr-OSu over a generic Fmoc-Thr(tBu)-OH building block in this context is driven by the need for orthogonal protection (Z-group stable to bases used for Fmoc removal) and the convenience of a pre-activated C-terminus, which can be directly reacted with diverse amines or alcohols.

Investigation of Nucleophilic Side-Chain Reactivity in Peptide Systems

The free hydroxyl group of the threonine side chain, while a potential source of side reactions [4], makes Z-Thr-OSu a valuable tool compound for mechanistic studies. Researchers investigating the chemoselectivity of acylation events or the formation of N→O acyl shifts can use this compound as a defined, single-residue model. Its use in such fundamental studies is differentiated from protected analogs (e.g., Z-Thr(tBu)-OSu) because the unprotected side chain is the subject of the investigation itself [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-L-Threonine N-hydroxysuccinimide ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.